![molecular formula C11H11N3 B2776035 3-(4-Methylpyrimidin-2-yl)aniline CAS No. 1311317-23-3](/img/structure/B2776035.png)
3-(4-Methylpyrimidin-2-yl)aniline
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Overview
Description
3-(4-Methylpyrimidin-2-yl)aniline, also known as MPA, is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. MPA is a pyrimidine derivative that has been found to exhibit several important biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Structure
3-(4-Methylpyrimidin-2-yl)aniline is an aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3 of its six-membered ring. Researchers have explored various synthetic methods to prepare pyrimidines, including this derivative . Understanding its structure and reactivity is crucial for designing novel analogs.
Anti-Inflammatory Properties
Pyrimidines, including 3-(4-Methylpyrimidin-2-yl)aniline, exhibit anti-inflammatory effects. In particular, this compound has been studied for its inhibitory response against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins. These properties make it a potential candidate for developing anti-inflammatory agents .
Antituberculosis Research
Given the urgent need for effective antituberculosis drugs, pyrimidines have attracted attention. Although direct studies on 3-(4-Methylpyrimidin-2-yl)aniline are lacking, its structural motif aligns with potential antitubercular activity.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have been studied for their anticancer activity . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biological procedures, including those involved in cancer pathogenesis .
Result of Action
Pyrimidine derivatives have been associated with anticancer activity .
properties
IUPAC Name |
3-(4-methylpyrimidin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-5-6-13-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFSXYFGHMYGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpyrimidin-2-yl)aniline |
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